

# Technical Guide: Spectroscopic Analysis of 1-Benzyl-3-(methylamino)pyrrolidine

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## Compound of Interest

Compound Name: 1-Benzyl-3-(methylamino)pyrrolidine

Cat. No.: B1282576

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This technical guide provides a summary of the expected spectroscopic data for **1-Benzyl-3-(methylamino)pyrrolidine** (CAS: 96568-35-3). As of this writing, a comprehensive, publicly available experimental dataset for this specific molecule has not been identified. Therefore, the data presented herein is predictive, based on the chemical structure and spectroscopic principles, and is intended to serve as a reference for researchers working with this compound or similar structures.

## Molecular Structure:

- Molecular Formula:  $C_{12}H_{18}N_2$
- Molecular Weight: 190.29 g/mol
- Key Features: A tertiary amine within a pyrrolidine ring, a secondary amine side chain, and a benzyl group.

## Predicted Spectroscopic Data Summary

The following tables outline the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Benzyl-3-(methylamino)pyrrolidine**.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Splitting Pattern	Integration (No. of H)	Structural Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ -)
~ 3.62	Singlet	2H	Benzyl methylene protons ( $\text{N-CH}_2\text{-Ph}$ )
~ 3.10 - 3.30	Multiplet	1H	Pyrrolidine C3 proton ( $\text{-CH-NHCH}_3$ )
~ 2.75 - 2.95	Multiplet	2H	Pyrrolidine C2/C5 protons
~ 2.45	Singlet	3H	Methyl protons ( $\text{-NH-CH}_3$ )
~ 2.20 - 2.60	Multiplet	2H	Pyrrolidine C2/C5 protons
~ 1.90 - 2.10	Multiplet	1H	Pyrrolidine C4 proton
~ 1.60 - 1.80	Multiplet	1H	Pyrrolidine C4 proton
~ 1.50	Broad Singlet	1H	Amine proton ( $\text{-NH-}$ )

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Structural Assignment
~ 138.5	Quaternary aromatic carbon
~ 129.0	Aromatic CH carbons
~ 128.2	Aromatic CH carbons
~ 127.0	Aromatic CH carbons
~ 60.5	Pyrrolidine C3 carbon
~ 59.8	Benzyl methylene carbon
~ 56.0	Pyrrolidine C2/C5 carbons
~ 52.0	Pyrrolidine C2/C5 carbons
~ 34.0	Methyl carbon
~ 31.5	Pyrrolidine C4 carbon

**Table 3: Predicted Infrared (IR) Absorption Data**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3300 - 3350	N-H Stretch	Secondary Amine
3020 - 3080	C-H Stretch	Aromatic
2800 - 2980	C-H Stretch	Aliphatic
1495, 1450	C=C Stretch	Aromatic Ring
1100 - 1200	C-N Stretch	Amine
730 - 770, 690 - 710	C-H Bend	Monosubstituted Benzene

**Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data**

Mass-to-Charge Ratio (m/z)	Proposed Fragment
190	$[M]^+$ (Molecular Ion)
175	$[M - CH_3]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
84	$[C_5H_{10}N]^+$
58	$[C_3H_8N]^+$

## General Experimental Protocols

The following are standard methodologies for the spectroscopic analysis of a small organic molecule like **1-Benzyl-3-(methylamino)pyrrolidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ ) in an NMR tube.
- **$^1H$  NMR Spectroscopy:** The spectrum is recorded on a 400 MHz spectrometer. Data is acquired over a spectral width of 0-15 ppm with 16-32 scans. Chemical shifts are referenced to the residual solvent peak ( $CHCl_3$  at 7.26 ppm).
- **$^{13}C$  NMR Spectroscopy:** The spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled experiment is run over a spectral width of 0-220 ppm with 1024-2048 scans. Chemical shifts are referenced to the solvent peak ( $CDCl_3$  at 77.16 ppm).

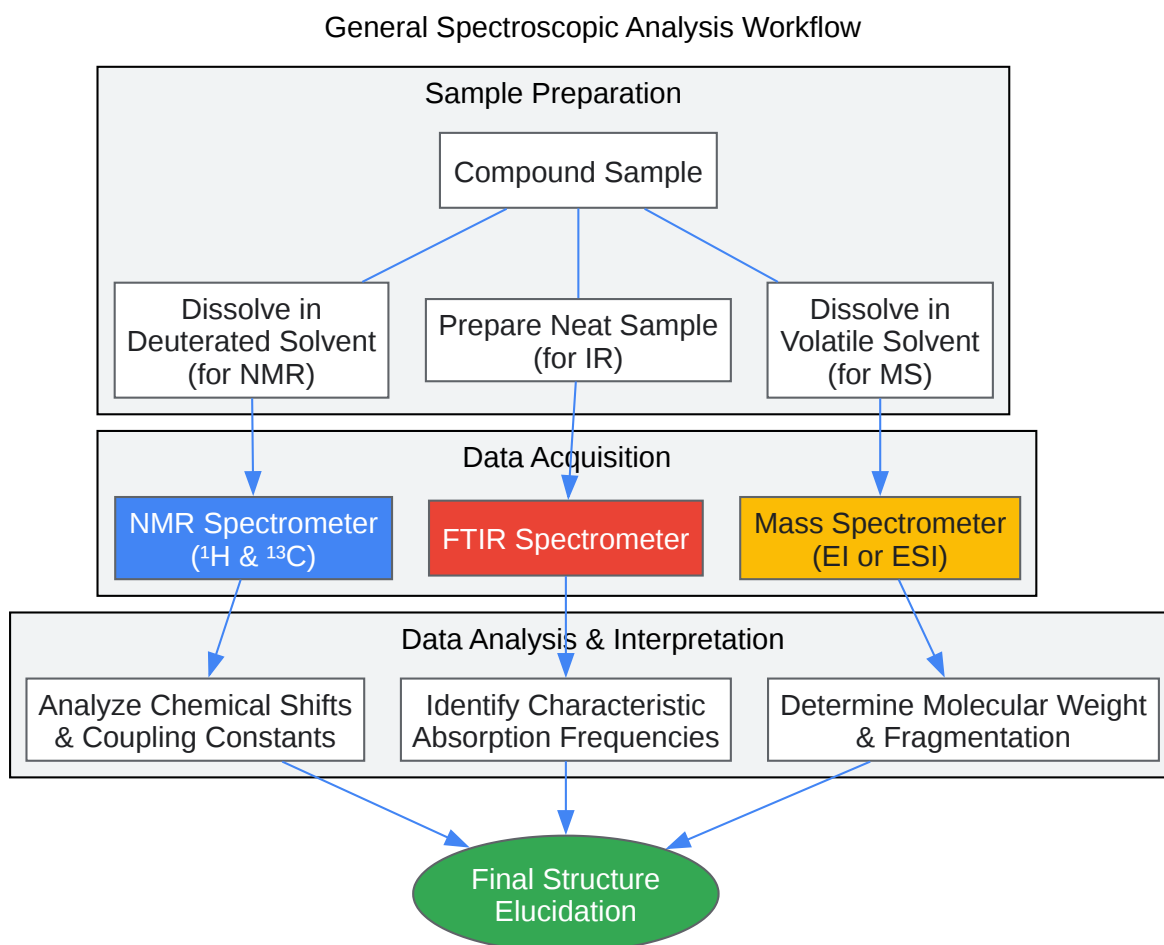
## Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample is prepared between two sodium chloride ( $NaCl$ ) plates.
- **Data Acquisition:** The spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. Data is collected over a range of  $4000-600\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 100 µg/mL.
- **Data Acquisition:** The analysis is performed using a mass spectrometer equipped with an Electron Ionization (EI) source. The sample is introduced via a direct insertion probe or a Gas Chromatography (GC) inlet. The mass spectrum is recorded over an  $m/z$  range of 40-500.

## Visualization of Experimental Workflow



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Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

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